molecular formula C14H17NO2 B5749884 4-[3-(2-methylphenyl)acryloyl]morpholine

4-[3-(2-methylphenyl)acryloyl]morpholine

Cat. No.: B5749884
M. Wt: 231.29 g/mol
InChI Key: YOTHZAPHAXSJJR-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(2-Methylphenyl)acryloyl]morpholine is a synthetic chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates a morpholine ring, a heterocycle recognized for its ability to modulate key biological targets, fused with an acryloyl group that enables further functionalization. Research into morpholine-based compounds has highlighted their potential in developing therapeutic agents for neurodegenerative diseases, where they can act as modulators of critical enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B) . Furthermore, polymers derived from acryloylmorpholines are widely investigated in materials science for creating biocompatible platforms. These polymers are explored for applications in drug delivery systems, the development of glucose sensors, and the fabrication of hemocompatible and anticoagulant medical devices . This compound serves as a versatile building block for the synthesis of more complex molecules and for probing structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties in novel bioactive agents .

Properties

IUPAC Name

(E)-3-(2-methylphenyl)-1-morpholin-4-ylprop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-12-4-2-3-5-13(12)6-7-14(16)15-8-10-17-11-9-15/h2-7H,8-11H2,1H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTHZAPHAXSJJR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=CC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C/C(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807798
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of 4-[3-(2-methylphenyl)acryloyl]morpholine and their substitution patterns:

Compound Name Substituents on Acryloyl Group Molecular Formula Molecular Weight (g/mol) Key References
4-[3-(2-Methylphenyl)acryloyl]morpholine 2-Methylphenyl C₁₄H₁₅NO₂ 229.28 N/A (inferred)
Dimethomorph 4-Chlorophenyl, 3,4-dimethoxyphenyl C₂₁H₂₂ClNO₄ 387.86
Flumorph 4-Fluorophenyl, 3,4-dimethoxyphenyl C₂₁H₂₂FNO₄ 371.41
4-[3-(Pyrid-4-yl)acryloyl]morpholine Pyrid-4-yl, substituted phenyl C₁₈H₁₈N₂O₂ 294.35
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine 4-Chlorophenylthiazole C₁₃H₁₃ClN₂OS 280.77

Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in dimethomorph, F in flumorph) enhance systemic activity against fungal pathogens by stabilizing the acryloyl moiety .

Fungicidal Activity and QSAR Analysis

QSAR models highlight the influence of substituents on bioactivity:

Table 2: Fungicidal Activity Against Key Pathogens
Compound EC₅₀ (mg/L) vs. Rhizoctonia solani EC₅₀ (mg/L) vs. Phytophthora drechsleri Dominant QSAR Descriptors References
Dimethomorph 0.12 0.08 S_ssCH2 (steric), Vm (molar volume)
Flumorph 0.15 0.10 AtypeC4 (aromatic interactions)
4-[3-(Pyrid-4-yl)acryloyl]morpholine 0.20 0.25 Sr (solvent-accessible surface area)
Inferred for 4-[3-(2-Methylphenyl)acryloyl]morpholine ~0.25 (estimated) ~0.30 (estimated) Predicted: High S_ssCH2, moderate Vm N/A

Key Findings :

  • Dimethomorph and flumorph exhibit superior activity due to electron-withdrawing substituents enhancing target binding .
  • The 2-methylphenyl group may reduce activity compared to halogenated analogs due to decreased polarity and weaker interactions with fungal enzyme active sites .

Environmental and Toxicological Profiles

Table 3: Toxicity and Environmental Impact
Compound Aquatic Toxicity (LC₅₀, Daphnia magna) Reproductive Toxicity (Rodent Studies) Soil Mobility (log Kₒc) References
Dimethomorph 1.6 mg/L Fertility impairment observed 3.2 (moderate mobility)
Flumorph 2.0 mg/L No data 3.5
Inferred for 4-[3-(2-Methylphenyl)acryloyl]morpholine ~2.5 mg/L (estimated) Likely low risk (methyl group reduces bioaccumulation) 2.8 N/A

Key Insights :

  • Dimethomorph’s reproductive toxicity underscores the need for caution in agricultural applications .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-[3-(2-methylphenyl)acryloyl]morpholine, and how do reaction conditions impact purity?

  • Methodology : The compound can be synthesized via nucleophilic acyl substitution, where morpholine reacts with an acryloyl chloride derivative (e.g., 3-(2-methylphenyl)acryloyl chloride) in the presence of a base like sodium hydroxide. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions.
  • Purity Considerations : Impurities often arise from incomplete acylation or hydrolysis. Column chromatography or recrystallization in ethanol/water mixtures can improve purity. Reaction progress should be monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing 4-[3-(2-methylphenyl)acryloyl]morpholine?

  • 1H/13C NMR : Confirm the presence of the acryloyl group (δ ~6.5–7.5 ppm for vinyl protons; carbonyl carbon at ~165–170 ppm) and morpholine ring (δ ~3.5–4.0 ppm for N-CH2).
  • IR Spectroscopy : Identify acryloyl C=O stretching (~1650–1700 cm⁻¹) and morpholine C-O-C bands (~1100–1250 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]+ at m/z ≈ 260 (calculated for C14H17NO2). High-resolution MS is recommended to distinguish isotopic patterns .

Q. What are the typical chemical reactions exhibited by 4-[3-(2-methylphenyl)acryloyl]morpholine?

  • Oxidation : The acryloyl double bond can undergo epoxidation with m-CPBA or ozonolysis to yield diketones.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the acryloyl group to a propionyl derivative.
  • Substitution : The 2-methylphenyl group may undergo electrophilic aromatic substitution (e.g., nitration) under acidic conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 4-[3-(2-methylphenyl)acryloyl]morpholine in multi-step syntheses?

  • Catalyst Screening : Test alternatives to NaOH (e.g., DMAP or triethylamine) to improve acylation efficiency.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may accelerate reactions but require stringent drying to avoid hydrolysis.
  • Temperature Gradients : Gradual warming (0°C → RT) reduces exothermic side reactions. Yield improvements of 15–20% have been reported using these adjustments .

Q. How do substituents on the phenyl ring influence the reactivity of morpholine-acryloyl derivatives?

  • Electron-Donating Groups (e.g., -CH3) : Enhance electrophilic substitution rates at the ortho/para positions but reduce acryloyl electrophilicity.
  • Electron-Withdrawing Groups (e.g., -Cl) : Increase acryloyl reactivity toward nucleophiles but slow aromatic substitutions. Computational DFT studies suggest Hammett σ values correlate with reaction kinetics .

Q. How should researchers address contradictory biological activity data for morpholine derivatives across studies?

  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies or IC50 for enzyme inhibition).
  • Structural Validation : Confirm compound identity via X-ray crystallography (as in morpholine-urea derivatives ) to rule out conformational discrepancies.
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., 4-(4-chlorophenyl)morpholine) to isolate substituent effects .

Q. What computational approaches are suitable for predicting the reactivity or bioactivity of 4-[3-(2-methylphenyl)acryloyl]morpholine?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites or transition states.
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., dopamine receptors) based on SMILES/InChI data .
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ≈ 2.1) for preclinical prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.